7-amino-2,3-dihydro-1,4-benzodioxin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2,3-dihydro-1,4-benzodioxin-6-ol is a chemical compound with the molecular formula C8H9NO3 It is a derivative of 1,4-benzodioxane, featuring an amino group at the 7th position and a hydroxyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxane.
Nitration: The 1,4-benzodioxane undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Finally, the compound is hydroxylated at the 6th position using appropriate hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to a corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Halogenating agents or alkylating agents can be employed under controlled conditions.
Major Products
Oxidation: Produces 7-oxo-2,3-dihydro-1,4-benzodioxin-6-ol.
Reduction: Produces 7-amino-2,3-dihydro-1,4-benzodioxane.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-amino-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antibacterial and enzyme inhibitory activities.
Biological Studies: Used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1,4-benzodioxane: Similar structure but lacks the hydroxyl group at the 6th position.
4-hydroxy-2-quinolones: Different core structure but similar functional groups.
Indole Derivatives: Share some biological activities but have a different core structure.
Uniqueness
7-amino-2,3-dihydro-1,4-benzodioxin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the benzodioxane ring makes it a versatile compound for various applications.
Properties
CAS No. |
104540-03-6 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.